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Introduction

Invasin, a key virulence factor expressed by pathogenic Yersinia species, mediates the initial
attachment and subsequent invasion of host cells by binding to 1 integrin receptors on the cell
surface.[1][2][3][4] This interaction triggers a signaling cascade that leads to cytoskeletal
rearrangements and bacterial engulfment.[1][3] Understanding and quantifying this binding
event is crucial for developing novel therapeutics against Yersinia infections and for studying
integrin-mediated cell adhesion in a broader context. Flow cytometry offers a powerful, high-
throughput method to quantitatively analyze invasin-mediated cell binding at the single-cell
level.[5][6][7] This document provides detailed protocols and application notes for performing
such analyses.

Core Principles

The methodology relies on labeling bacteria with a stable fluorescent dye, such as
Carboxyfluorescein succinimidyl ester (CFSE), which covalently links to bacterial proteins.[7]
These fluorescently labeled bacteria are then incubated with host cells. The extent of bacterial
binding is quantified by measuring the cell-associated fluorescence using a flow cytometer.
This technique allows for the rapid and reproducible quantification of a large number of cell-
bacteria interaction events.[7] A key advantage of this method is its ability to discriminate
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between cell-associated extracellular bacteria and truly internalized bacteria by using a
qguenching agent like trypan blue, which masks the fluorescence of external bacteria.[5]

Experimental Protocols

Protocol 1: Preparation and Fluorescent Labeling of
Bacteria

This protocol describes the preparation and fluorescent labeling of bacteria expressing
invasin.

Materials:

Bacterial strain of interest (e.g., Yersinia pseudotuberculosis expressing invasin)

Appropriate bacterial culture medium (e.g., Luria-Bertani broth)

Phosphate-buffered saline (PBS)

Carboxyfluorescein succinimidyl ester (CFSE)

Dimethyl sulfoxide (DMSO)

Spectrophotometer

Centrifuge

Procedure:

Inoculate a single colony of the bacterial strain into 5 mL of culture medium and grow
overnight at the appropriate temperature (e.g., 26°C for Yersinia to express invasin).

o The next day, dilute the overnight culture 1:50 into fresh medium and grow to the mid-
logarithmic phase (OD600 = 0.6-0.8).

o Harvest the bacteria by centrifugation at 5000 x g for 10 minutes at 4°C.

e Wash the bacterial pellet twice with ice-cold PBS.
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» Resuspend the bacteria in PBS to a final concentration of 1 x 109 CFU/mL.

e Prepare a 10 mM stock solution of CFSE in DMSO.

o Add CFSE to the bacterial suspension to a final concentration of 10 uM.

 Incubate for 20 minutes at 37°C with gentle agitation.

o Stop the labeling reaction by adding fetal bovine serum to a final concentration of 1%.
e Wash the labeled bacteria three times with ice-cold PBS to remove unbound dye.

o Resuspend the final bacterial pellet in an appropriate cell culture medium without antibiotics
for immediate use in the binding assay.

Protocol 2: Host Cell Preparation and Binding Assay

This protocol details the preparation of mammalian host cells and the subsequent binding
assay with fluorescently labeled bacteria.

Materials:

Adherent mammalian cell line expressing B1 integrins (e.g., HEp-2, HeLa, CHO)

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

Cell culture plates or flasks

Trypsin-EDTA

Fluorescently labeled bacteria (from Protocol 1)

Ice-cold PBS

Procedure:
o Culture host cells in appropriate flasks or plates until they reach 80-90% confluency.

o On the day of the experiment, detach the cells using Trypsin-EDTA.
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e Wash the cells with cell culture medium containing 10% FBS to inactivate the trypsin.

e Resuspend the cells in fresh medium and determine the cell concentration using a
hemocytometer or an automated cell counter.

e Seed 1 x 1076 cells per well in a 6-well plate or per tube for suspension cells.

o Add the fluorescently labeled bacteria to the host cells at a desired multiplicity of infection
(MOI), for example, an MOI of 20 bacteria per cell.[5]

 Incubate the cells and bacteria together for a specified time (e.g., 1-2 hours) at 37°C in a 5%
CO2 incubator to allow for binding.[5]

» After incubation, wash the cells three times with ice-cold PBS to remove unbound bacteria.
For adherent cells, this involves aspirating the medium and gently washing the monolayer.
For suspension cells, this involves centrifugation and resuspension.

Protocol 3: Flow Cytometry Analysis

This protocol outlines the steps for acquiring and analyzing data using a flow cytometer.

Materials:

Cell samples from the binding assay (Protocol 2)

Trypan Blue solution (0.4%)

Flow cytometer tubes

Flow cytometer
Procedure:

o For adherent cells, detach the cells by treating with trypsin for 1 minute.[5] Resuspend in
medium containing FBS.

o Transfer the cell suspension to flow cytometer tubes.
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» To distinguish between adherent and internalized bacteria, add Trypan Blue to a final
concentration of 0.25% to a parallel set of samples just before analysis. Trypan Blue will
guench the fluorescence of extracellular CFSE-labeled bacteria.[5]

e Acquire data on the flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot
to gate on the host cell population and exclude debris and unbound bacteria.

o Measure the fluorescence of the gated cell population in the appropriate channel for CFSE
(e.g., FL1).

e Analyze the data to determine the percentage of fluorescently positive cells (cells with bound
bacteria) and the mean fluorescence intensity (MFI) of the positive population, which
corresponds to the average number of bacteria per cell.

Data Presentation

Quantitative data from flow cytometry experiments can be summarized to compare different
conditions.
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Caption: Workflow for flow cytometry analysis of invasin-mediated cell binding.
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Caption: Signaling cascade initiated by invasin binding to 1 integrin receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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